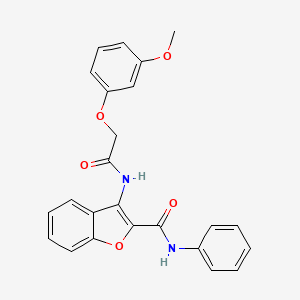

1-((4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(o-tolyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(o-tolyl)urea, also known as MTMU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MTMU is a member of the urea family of compounds and has been shown to possess a range of interesting biochemical and physiological effects.

Scientific Research Applications

Organocatalysis Applications

Research on non-racemic atropisomeric (thio)ureas, including derivatives of thiophene-related compounds, has explored their use as neutral enantioselective anion receptors for amino-acid derivatives. These studies highlight the influence of urea and thiourea groups on binding constants and enantioselectivities, offering insights into their potential organocatalytic applications and the underlying mechanisms influencing their reactivity and selectivity (Roussel et al., 2006).

Synthesis Methods

Advancements in synthetic methodologies have been reported, including efficient approaches to synthesize thiadiazol-2-yl urea derivatives under microwave irradiation. This development showcases a convenient pathway for preparing structurally diverse urea derivatives, potentially expanding the toolkit for chemical synthesis and drug discovery efforts (Li & Chen, 2008).

Medicinal Chemistry

Studies have also focused on the medicinal applications of urea derivatives, such as their role as acetylcholinesterase inhibitors. These investigations have aimed at optimizing pharmacophoric elements to enhance inhibitory activities, thereby contributing to the development of new therapeutic agents (Vidaluc et al., 1995). Similarly, research on unsymmetrical 1,3-disubstituted ureas has explored their enzyme inhibition and anticancer properties, further illustrating the potential of urea derivatives in drug development (Mustafa, Perveen, & Khan, 2014).

Materials Science

In the realm of materials science, the study of anion effects on the rheology, morphology, and gelation of low molecular weight salt hydrogelators based on urea derivatives reveals the tunability of physical properties through chemical design. This research underscores the versatility of urea compounds in creating functional materials with specific mechanical and structural characteristics (Lloyd & Steed, 2011).

properties

IUPAC Name |

1-(2-methylphenyl)-3-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3OS2/c1-11-6-3-4-7-13(11)20-17(21)18-10-15-12(2)19-16(23-15)14-8-5-9-22-14/h3-9H,10H2,1-2H3,(H2,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVLAEDIJNWRNHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NCC2=C(N=C(S2)C3=CC=CS3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(o-tolyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

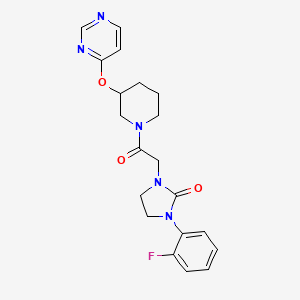

![Methyl 2-[4-(2,6-dichloropyridine-4-carbonyl)thiomorpholin-3-yl]acetate](/img/structure/B2720156.png)

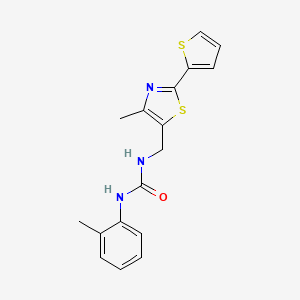

![1-(2,3-Dimethoxyphenyl)-2-(2-(dimethylamino)ethyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2720160.png)

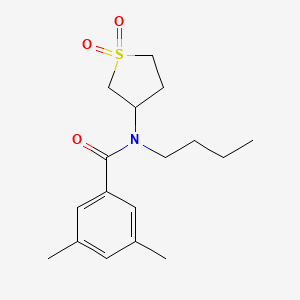

![2-[6-(tert-butylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2720162.png)